1-Bromo-3-(2-bromoethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-bromo-3-(2-bromoethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXSBCXRNZGJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368350 | |
| Record name | 1-bromo-3-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-29-8 | |
| Record name | 1-Bromo-3-(2-bromoethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(2-bromoethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
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Propagation:this is a Two Step Cycle.
A bromine radical abstracts a hydrogen atom from the ethoxy chain of 1-Bromo-3-(2-bromoethoxy)benzene, forming a molecule of HBr and a carbon-centered radical. The stability of the resulting radical determines the regioselectivity; abstraction of a hydrogen from the carbon adjacent to the ether oxygen is generally favored due to resonance stabilization from the oxygen lone pair.
This newly formed carbon radical then reacts with another molecule of Br₂, regenerating a bromine radical (Br•) and forming a new C-Br bond. youtube.comucsb.edu This new radical can then participate in another cycle, propagating the chain.
Termination:the Chain Reaction Concludes when Two Radical Species Combine to Form a Non Radical Product. This Can Happen in Several Ways, Such As Two Bromine Radicals Combining to Form Br₂, or a Bromine Radical Combining with a Carbon Radical.youtube.com
Catalytic Systems in Synthetic Applications
The two distinct carbon-bromine bonds in 1-Bromo-3-(2-bromoethoxy)benzene make it a versatile substrate for various catalytic applications, particularly in metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Synthesis of the Compound: The synthesis of this compound itself can be achieved via a Williamson ether synthesis. This involves the reaction of 3-bromophenol (B21344) with 1,2-dibromoethane (B42909) in the presence of a base. A similar procedure is used for the synthesis of 1,2-Bis(2-bromoethoxy)benzene, where catechol is reacted with 1,2-dibromoethane and sodium hydroxide (B78521) in ethanol. chemicalbook.com
Use in Catalytic Cross-Coupling: The aryl bromide portion of the molecule is particularly well-suited for palladium-catalyzed reactions. The significant difference in reactivity between the sp²-hybridized aryl C-Br bond and the sp³-hybridized alkyl C-Br bond allows for selective functionalization.
Common catalytic systems applicable to the aryl bromide include:
Suzuki Coupling: Reaction with an organoboron reagent (R-B(OR)₂) in the presence of a palladium catalyst and a base to form a new C-C bond.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to form an aryl-alkyne.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a C-N bond.
These catalytic systems allow for the selective transformation of the aryl bromide, leaving the bromoethoxy group intact for subsequent chemical modifications, such as the elimination or substitution reactions described previously.
Polymer and Resin Development
No specific research has been identified that utilizes this compound in polymer and resin development.
There are no available studies that demonstrate the use of this compound as a monomer in polymerization reactions. In theory, its difunctional nature, possessing two bromine atoms, could allow it to act as a monomer in polycondensation reactions. For instance, reactions with bisphenols could potentially yield poly(arylene ether)s. However, no such specific polymerizations have been reported for this compound.
The synthesis of macrocyclic compounds like pillar[n]arenes typically involves the condensation of hydroquinone (B1673460) derivatives with paraformaldehyde. While this compound contains an aromatic core, its structure is not directly analogous to the monomers commonly employed in pillararene synthesis. There is no literature to support its use in the co-condensation or synthesis of pillararenes or other macrocycles.
Development of Functional Materials
There is no published research on the development of functional materials derived from this compound. The presence of bromine atoms could theoretically impart flame-retardant properties or serve as reactive sites for post-polymerization modification to introduce other functionalities. However, no studies have been found that explore these possibilities for this specific compound.
Structure-Property Relationships in Material Design
Due to the lack of synthesis and characterization of any materials using this compound, there is no information available regarding the structure-property relationships of such materials.
Research in Medicinal Chemistry and Biological Sciences
Building Blocks for Biologically Active Compounds
1-Bromo-3-(2-bromoethoxy)benzene serves as a foundational building block for creating more complex, biologically active compounds. Its structure is bifunctional; the aryl bromide and the bromoalkyl ether moieties possess differential reactivity, allowing for selective chemical modifications. This makes the compound a valuable starting material for generating libraries of diverse molecules for high-throughput screening in drug discovery programs. The phenyl ether backbone provides a rigid structural element, while the terminal bromine atoms act as chemical handles for introducing further complexity and functionality. This versatility is evident from the commercial availability of numerous structural analogs, such as those with nitro, methoxy, or propoxy groups, which underscores its utility as a versatile scaffold for organic synthesis. sigmaaldrich.combldpharm.comaobchem.com
Intermediate in Pharmaceutical Synthesis
In multi-step synthetic pathways, this compound functions as a crucial intermediate for producing advanced molecular architectures, including those with pharmaceutical potential. google.com Its role as an intermediate is critical in processes where a stable, yet reactive, linker is required to connect different pharmacophores. The synthesis of 1-bromoalkylbenzene derivatives, for instance, highlights their utility as intermediates for medicines and agrochemicals. google.com The compound's structure can be strategically employed in fragment-based drug design, where the bromo-functionalized fragments can be elaborated to optimize binding interactions with a biological target.
Design of Targeted Agents
The rational design of targeted therapeutic agents often leverages specific chemical features to enhance efficacy and selectivity. The halogen atoms in this compound are not merely passive components but play an active role in modulating the molecule's biological profile.
The presence of bromine atoms significantly influences the physicochemical properties of the molecule, which in turn affects its biological activity. Halogens can enhance a compound's lipophilicity, which may improve its ability to cross cellular membranes. Furthermore, the carbon-bromine bond can be more resistant to metabolic degradation compared to a carbon-hydrogen bond, potentially increasing the compound's in vivo half-life.
A key aspect of halogen involvement in biological activity is the phenomenon of halogen bonding. nih.gov This is a non-covalent interaction where a region of positive electrostatic potential on the halogen atom, known as a σ-hole, acts as a Lewis acid to attract electron-rich Lewis bases like oxygen, nitrogen, or sulfur atoms found in biological macromolecules. nih.gov This interaction is highly directional and can contribute significantly to the binding affinity and specificity of a ligand for its target. nih.gov The strategic placement of halogens is therefore a powerful tool in rational drug design to create more potent and selective inhibitors. nih.govmdpi.com
The ability of this compound and its derivatives to interact with biological systems is heavily influenced by halogen bonding. nih.gov The bromine atoms can serve as key recognition elements, forming specific, stabilizing contacts within the binding pockets of enzymes or receptors. nih.gov These directional interactions can orient the molecule in a favorable conformation for optimal binding, distinguishing it from non-halogenated analogs. By understanding these potential interactions, medicinal chemists can incorporate this bromo-functionalized scaffold into the design of novel inhibitors for various biological targets. nih.gov
Larvicidal and Antimicrobial Activity Studies
Research has demonstrated the potential of bromoalkoxy benzene (B151609) derivatives as effective larvicidal agents. A study focused on the synthesis and evaluation of 1-bromo-2-aryloxyethane derivatives, a class of compounds structurally related to this compound, showed significant efficacy against the larvae of Aedes aegypti, the mosquito vector for dengue and other diseases. researchgate.net In this research, certain derivatives achieved 100% larval mortality after a 24-hour exposure period. researchgate.net
| Compound Derivative | Mortality Rate (%) after 24h |
| 1-(2-bromoethoxy)-2-phenylbenzene | 100% |
This interactive table summarizes the larvicidal activity of a structurally related compound derivative as reported in the literature. researchgate.net
Furthermore, halogenated compounds, particularly those containing bromine, have a well-documented history of antimicrobial activity. researchgate.netamazonaws.comnih.gov The antimicrobial agent Bronopol, or 2-bromo-2-nitropropan-1,3-diol, is noted for its broad-spectrum activity against bacteria, especially Gram-negative species like Pseudomonas aeruginosa. amazonaws.com The lipophilic character imparted by bromine atoms can facilitate the compound's transport across microbial cell walls and membranes, leading to disruption of essential cellular processes. Studies on other bromo-phenyl derivatives have shown activity against Gram-positive bacteria, further supporting the potential of this chemical class as a source of new antimicrobial agents. researchgate.net
Protein Degrader Building Blocks
A revolutionary strategy in modern drug discovery is Targeted Protein Degradation (TPD), which aims to eliminate disease-causing proteins rather than just inhibiting them. bpsbioscience.comnjbio.com This is often achieved using Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules. njbio.comasinex.com A PROTAC consists of two distinct ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. asinex.comnih.gov This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. nih.gov
The chemical linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the spatial orientation of the two recruited proteins. This compound is an excellent candidate to serve as a building block for these linkers. Its defined length, semi-rigid nature, and the two terminal bromine atoms provide ideal attachment points for conjugating the target-binding and E3 ligase-binding moieties. The use of such building blocks is essential for creating libraries of PROTACs to systematically explore and optimize degrader efficacy. asinex.com
Mechanistic Investigations and Reaction Kinetics
Elucidation of Reaction Pathways
The reactivity of 1-bromo-3-(2-bromoethoxy)benzene is governed by its two functional groups: the bromoarene and the bromoalkyl ether. The aryl bromide is generally less reactive than the alkyl bromide, especially in nucleophilic substitution reactions. Conversely, the aryl bromide is susceptible to reactions involving organometallic intermediates or transition-metal catalysis.
Radical Intermediates
The bromoethoxy side chain is a potential site for the formation of radical intermediates. Under radical-initiating conditions, such as the use of AIBN (azobisisobutyronitrile) or UV light, homolytic cleavage of the carbon-bromine bond in the ethoxy group can occur. This would generate a primary alkyl radical. Such intermediates are key in reactions like radical cyclization, where the generated radical could potentially attack the aromatic ring. However, specific studies detailing this pathway for this compound are sparse.
Influence of Electronic and Steric Effects on Reactivity
The electronic properties of the benzene (B151609) ring significantly influence the reactivity of both bromine atoms. The bromine atom on the ring and the bromoethoxy group are both deactivating, meta-directing substituents for electrophilic aromatic substitution. bartleby.com The bromine atom deactivates the ring through its inductive electron-withdrawing effect, while the ether oxygen can donate electron density through resonance.
For nucleophilic aromatic substitution, the presence of the electron-withdrawing bromine atom is generally insufficient to activate the ring for this pathway, which typically requires strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group.
Steric hindrance is not a major factor for the terminal bromine on the ethoxy chain, making it accessible to nucleophiles. The aryl bromine is also relatively unhindered.
Kinetic Studies of Key Transformations
Reactions at the aryl bromide, such as Suzuki or Heck couplings, would have kinetics dependent on the specific catalytic cycle, including the rates of oxidative addition, transmetalation (for Suzuki coupling), and reductive elimination.
Below is a hypothetical data table illustrating the expected relative reactivity for different transformations, based on general chemical principles.
| Transformation Type | Reactive Site | Expected Relative Rate | Key Influencing Factors |
| Nucleophilic Substitution (SN2) | Ethoxy Chain (C-Br) | Fast | Nucleophile strength, solvent |
| Radical Cyclization | Ethoxy Chain / Benzene Ring | Moderate to Slow | Radical initiator, temperature |
| Suzuki Coupling | Benzene Ring (C-Br) | Catalyst Dependent | Catalyst, base, solvent, boronic acid partner |
| Electrophilic Aromatic Substitution | Benzene Ring (C-H) | Very Slow | Activating/deactivating nature of substituents |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the molecular structure and properties of chemical compounds from first principles.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-Bromo-3-(2-bromoethoxy)benzene, DFT calculations, often using functionals like B3LYP, would provide insights into its geometry, electronic properties, and reactivity. These calculations are foundational for further analysis.
A key application of DFT is the optimization of the molecular structure. This process determines the lowest energy arrangement of the atoms in the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. For instance, studies on similar substituted benzenes have used DFT with basis sets like 6-311++G(d,p) to achieve optimized geometries that show good agreement with experimental data where available. researchgate.netresearchgate.net
Once the molecular structure is optimized, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and wagging of bonds. uwosh.edu The calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.netlibretexts.orgnih.gov For example, in related brominated aromatic compounds, characteristic C-Br stretching vibrations are identified and assigned based on such calculations. uwosh.edu
Electronic Structure Analysis
The electronic properties of a molecule are critical to understanding its chemical behavior and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. wuxibiology.comschrodinger.com A smaller gap suggests that the molecule is more easily excitable and more reactive. wuxibiology.com For aromatic compounds, this gap can be related to their electronic absorption properties. schrodinger.comresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto a constant electron density surface, providing insights into a molecule's reactivity and intermolecular interaction sites. uni-muenchen.demdpi.com The MEP map is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies the most positive potential, indicating sites for nucleophilic attack. Green represents areas of neutral potential. researchgate.net
For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential, dictated by the arrangement of its constituent atoms. The most electronegative regions (red) would be concentrated around the oxygen atom of the ethoxy group and, to a lesser extent, the two bromine atoms. This is due to the high electronegativity of these atoms, which results in a localized accumulation of electron density.
Conversely, the hydrogen atoms of the benzene (B151609) ring and the ethyl chain would exhibit positive electrostatic potential (blue to green), rendering them potential sites for interaction with nucleophiles. A detailed analysis of the MEP can reveal subtle electronic effects, such as the influence of the bromo and bromoethoxy substituents on the aromatic ring's electron density. nih.gov The area around the bromine atom attached to the benzene ring may also exhibit a region of positive potential, known as a sigma-hole, which can participate in halogen bonding. mdpi.com
Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |
| Oxygen Atom (Ether Linkage) | Strongly Negative | Deep Red | Site for electrophilic attack; hydrogen bond acceptor |
| Bromine Atoms | Moderately Negative to Positive (Sigma-Hole) | Yellow/Red & Blue | Nucleophilic region and potential for halogen bonding |
| Aromatic Hydrogen Atoms | Slightly Positive | Light Green/Blue | Weak sites for nucleophilic interaction |
| Aliphatic Hydrogen Atoms | Slightly Positive | Light Green/Blue | Weak sites for nucleophilic interaction |
| Benzene Ring (π-system) | Neutral to Slightly Negative | Green/Yellow | General region of electron density |
Note: The values and regions in this table are predictive and based on theoretical principles of MEP analysis for analogous substituted aromatic ethers.
Atomic Charge Analysis
Atomic charge analysis provides quantitative values for the partial charge localized on each atom within a molecule. This analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, complements MEP mapping by assigning specific numerical charges, which helps in understanding electronic structure and reactivity.
In this compound, the charge distribution is significantly influenced by the presence of the highly electronegative oxygen and bromine atoms. These atoms withdraw electron density from adjacent carbon atoms, creating a polarized electronic landscape across the molecule.
Table 2: Predicted Atomic Charges for Key Atoms in this compound
| Atom | Position | Predicted Partial Charge (arbitrary units) | Rationale |
| Br | Attached to Benzene Ring (C3) | -0.05 | High electronegativity, inductive withdrawal from the ring. |
| C3 | Benzene Ring | +0.08 | Directly bonded to electronegative Br. |
| O | Ether Linkage | -0.50 | High electronegativity, creating a polar bond with carbon. |
| C (Aromatic) | Attached to Oxygen (C1) | +0.25 | Directly bonded to highly electronegative oxygen. |
| C (Aliphatic) | Attached to Oxygen | +0.20 | Directly bonded to highly electronegative oxygen. |
| C (Aliphatic) | Attached to Bromine | +0.10 | Directly bonded to electronegative Br. |
| Br | Attached to Ethoxy Group | -0.06 | High electronegativity, inductive withdrawal from the ethyl group. |
Note: These charge values are illustrative, based on general principles of atomic charge distribution in similar halogenated organic molecules. Actual values would require specific quantum chemical calculations.
Molecular Docking and Ligand-Receptor Interactions
Molecular docking is a computational simulation technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a larger protein receptor. researchgate.netnih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. nih.gov
For this compound, a hypothetical docking study could explore its potential as an inhibitor for enzymes where halogenated or ether-containing compounds have shown activity. For instance, enzymes like cytochrome P450s, which are involved in metabolizing a wide range of xenobiotics, or kinases, where specific hydrophobic and halogen-bonding interactions can be critical for inhibition, could be potential targets. neuropharmac.commdpi.com
A docking simulation would place the this compound molecule into the defined binding pocket of a target protein. The simulation would then calculate the most stable binding poses, ranked by a scoring function that estimates the binding free energy (ΔG). Key interactions stabilizing the ligand-receptor complex would be identified. For this molecule, expected interactions could include:
Hydrophobic Interactions: The benzene ring would likely engage in hydrophobic or π-π stacking interactions with nonpolar amino acid residues like Phenylalanine, Tryptophan, or Leucine.
Halogen Bonding: The bromine atoms could act as halogen bond donors, interacting with electron-rich atoms like the backbone carbonyl oxygen of an amino acid residue.
Hydrogen Bonding: The ether oxygen could act as a hydrogen bond acceptor, interacting with donor residues like Serine or Threonine.
Table 3: Hypothetical Molecular Docking Study Summary for this compound
| Parameter | Description |
| Hypothetical Target | Cytochrome P450 2D6 (CYP2D6) |
| Binding Site | Heme-containing active site |
| Predicted Binding Energy (ΔG) | -7.5 kcal/mol (Illustrative) |
| Predicted Key Interactions | Hydrophobic: Phenyl ring with PHE120, LEU213. |
| Halogen Bond: Aromatic bromine with backbone carbonyl of GLY42. | |
| Hydrogen Bond: Ether oxygen with the hydroxyl group of SER304. | |
| Predicted Pose | The benzene ring is oriented towards a hydrophobic pocket, with the bromoethoxy chain extending towards the solvent-exposed region. |
Note: This table represents a hypothetical scenario. Actual docking results would depend on the specific protein target and software used.
In Silico ADMET Profiling (for drug-likeness and biological relevance)
In silico ADMET profiling involves using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a chemical compound. sci-hub.senih.gov These predictions are vital in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. researchgate.netmdpi.com
The structural features of this compound—a brominated aromatic ether—suggest a specific ADMET profile. Its lipophilic nature, indicated by the benzene ring and halogen atoms, suggests it would likely have good membrane permeability and absorption. nih.gov However, this same lipophilicity could also lead to significant binding to plasma proteins and potential for bioaccumulation.
Metabolism would likely occur via the cytochrome P450 enzyme system, with potential sites of action being hydroxylation of the aromatic ring or O-dealkylation of the ether linkage. The presence of two bromine atoms increases the molecular weight and may confer some resistance to metabolism, but could also be sites for dehalogenation reactions. Toxicity predictions would focus on potential hepatotoxicity, a common issue with halogenated aromatic compounds, and potential for genotoxicity. researchgate.net
Table 4: Predicted In Silico ADMET Profile for this compound
| ADMET Property | Parameter | Predicted Outcome | Implication |
| Absorption | Human Intestinal Absorption (HIA) | High | Likely well-absorbed after oral administration. |
| Caco-2 Permeability | High | Good passive diffusion across the intestinal wall. | |
| Distribution | Plasma Protein Binding (PPB) | High (>90%) | Low fraction of free drug in circulation, potentially affecting efficacy. |
| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Potential for CNS effects (therapeutic or adverse). | |
| Metabolism | CYP450 Substrate | Substrate of CYP2D6, CYP3A4 | Susceptible to first-pass metabolism. |
| CYP450 Inhibitor | Potential inhibitor of CYP2D6 | Risk of drug-drug interactions. | |
| Excretion | Primary Route | Renal (after metabolism) | Metabolites are likely more water-soluble for excretion. |
| Toxicity | hERG Inhibition | Low Risk | Unlikely to cause significant cardiotoxicity. |
| Ames Mutagenicity | Potential Risk | Halogenated aromatics can sometimes be mutagenic; requires experimental testing. | |
| Hepatotoxicity | Moderate Risk | Common concern for this class of compounds. |
Note: These predictions are generated from generalized computational models and require experimental validation.
Advanced Characterization Techniques
X-ray Diffraction (for crystal structure elucidation)
Nuclear Magnetic Resonance (NMR) Spectroscopy (for detailed structural analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
The ¹H NMR spectrum of 1-Bromo-3-(2-bromoethoxy)benzene would be expected to show distinct signals for the aromatic protons and the protons of the ethoxy chain. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically 6.8-7.5 ppm) due to their different chemical environments and spin-spin coupling with each other. The protons of the bromoethoxy group would likely appear as two triplets in the upfield region. The methylene (B1212753) group adjacent to the oxygen atom (-O-CH₂-) would be expected around 4.2 ppm, while the methylene group adjacent to the bromine atom (-CH₂-Br) would be found further upfield, around 3.6 ppm.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom in the molecule. The carbon atoms of the benzene (B151609) ring would resonate in the aromatic region (typically 110-160 ppm), with the carbon atom attached to the bromine being significantly shifted. The carbon atoms of the bromoethoxy chain would appear in the aliphatic region (typically 30-70 ppm).
While specific, experimentally verified NMR data for this compound is not publicly available, theoretical predictions and data from analogous structures provide a basis for expected chemical shifts.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule (C₈H₈Br₂O), which is approximately 279.96 g/mol . molbase.com A key feature of the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak would appear as a characteristic cluster of peaks (an M, M+2, and M+4 pattern) with specific intensity ratios. This isotopic signature provides definitive evidence for the presence of two bromine atoms in the molecule. Fragmentation patterns in the mass spectrum would also offer structural information, revealing the loss of specific fragments, such as the bromoethyl group or a bromine atom.
High-Performance Liquid Chromatography (HPLC) (for purity and isomeric distribution)
High-Performance Liquid Chromatography (HPLC) is a premier separation technique used to determine the purity of a compound and to separate it from any impurities or isomers. In HPLC, the sample is passed through a column packed with a stationary phase, and the separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase.
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Routes
The future of synthesizing 1-Bromo-3-(2-bromoethoxy)benzene and its derivatives lies in the adoption of more efficient, sustainable, and versatile methodologies. Current approaches to aryl ether synthesis, while established, often face challenges such as harsh reaction conditions or limited substrate scope. Emerging strategies in synthetic chemistry offer promising alternatives.
Modern synthetic chemistry is increasingly focused on developing "green" and efficient reactions. For the synthesis of aryl ethers, this includes metal-free C-O bond formation strategies and the use of more environmentally benign catalytic systems. organic-chemistry.orgnih.govhep.com.cn Innovations in catalysis, such as photoredox and dual catalysis, are opening new pathways for creating C-O bonds under mild conditions. acs.orgnih.govacs.org These methods could offer higher yields and greater functional group tolerance for the synthesis of this compound.
Another promising frontier is the application of continuous flow chemistry. This technology can provide enhanced control over reaction parameters, leading to improved safety, scalability, and product purity in the synthesis of substituted benzenes. vapourtec.comresearchgate.net The development of flow-based syntheses for this compound could streamline its production for research and potential industrial applications.
Key Areas for Future Synthetic Research:
| Research Area | Potential Advantages |
| Green Chemistry Approaches | Reduced waste, use of less toxic reagents, improved energy efficiency. organic-chemistry.orgacs.org |
| Photoredox and Dual Catalysis | Mild reaction conditions, high selectivity, access to novel reactivity. acs.orgnih.govacs.org |
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. vapourtec.comresearchgate.net |
| Novel Cross-Coupling Reactions | Broader substrate scope, improved catalyst efficiency. acs.orgacs.orgresearchgate.netuclouvain.be |
Exploration of Expanded Application Domains
The bifunctional nature of this compound, featuring two distinct bromine atoms, makes it a versatile building block for a range of potential applications. The aryl bromide can participate in various cross-coupling reactions, while the bromoethoxy group allows for nucleophilic substitution, enabling the introduction of diverse functionalities.
In the realm of materials science , the integration of this compound into polymer backbones or as a precursor for functional materials is a compelling avenue. Aryl ethers are known components in specialty polymers and materials with specific electronic or optical properties. researching.cnhep.com.cn The presence of bromine atoms could also impart flame-retardant properties to materials.
The field of medicinal chemistry represents another significant opportunity. Aryl ethers are common motifs in a vast number of pharmacologically active molecules. labinsights.nlgoogle.comacs.orgsemanticscholar.org The dual reactivity of this compound allows for its use as a scaffold in the synthesis of complex molecules with potential therapeutic applications. For instance, the bromoethoxy chain could be used to link the aromatic core to other pharmacophores. The metabolic stability of aryl ethers is also a key consideration in drug design. nih.gov
Potential Application Domains:
| Domain | Potential Role of this compound |
| Materials Science | Monomer for specialty polymers, precursor for organic electronic materials, flame retardant additive. researching.cnhep.com.cn |
| Medicinal Chemistry | Scaffold for the synthesis of novel drug candidates, building block for complex molecular architectures. labinsights.nlacs.org |
| Agrochemicals | Intermediate in the synthesis of new pesticides and herbicides. |
| Organic Synthesis | Versatile building block for the construction of complex organic molecules. |
Advanced Mechanistic Insights
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various chemical transformations. Computational chemistry and advanced spectroscopic techniques are poised to play a pivotal role in this endeavor.
Computational modeling , using methods like Density Functional Theory (DFT), can provide detailed insights into reaction pathways, transition states, and the energetics of different mechanistic possibilities. nih.govacs.orgnrel.govresearchgate.netresearchgate.net Such studies can help in designing more efficient catalysts and reaction conditions for the synthesis and derivatization of this compound.
Interdisciplinary Research Collaborations
The full potential of this compound will be most effectively realized through collaborations that bridge different scientific disciplines. The interface of synthetic chemistry with materials science, pharmacology, and computational science will be particularly fruitful.
Collaborations between synthetic chemists and materials scientists could lead to the design and synthesis of novel polymers and functional materials with tailored properties. Similarly, partnerships with pharmacologists and medicinal chemists could guide the design of new drug candidates based on this scaffold.
Q & A
Q. What in silico tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking (AutoDock Vina) and MD simulations model binding affinities. The trifluoroethoxy group’s hydrophobicity enhances membrane permeability, a key factor in drug design. Experimental validation via SPR (surface plasmon resonance) quantifies binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
